molecular formula C20H18FN3O3 B4505218 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide

Cat. No.: B4505218
M. Wt: 367.4 g/mol
InChI Key: MFXKSMPBMRJSNA-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide is a synthetically derived small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Compounds featuring a pyridazinone scaffold, such as this one, are frequently investigated for their ability to modulate key signaling pathways involved in cellular proliferation and inflammation. The specific substitution pattern, including the 2-fluorophenyl and the 2-methoxybenzyl groups, is strategically designed to optimize binding affinity and selectivity towards specific ATP-binding pockets of target kinases. This molecule serves as a critical chemical probe for researchers to elucidate the complex roles of kinases in disease models, enabling the study of signal transduction mechanisms and the validation of novel therapeutic targets in oncology and immunology. Its research value lies in its potential to inhibit specific kinase activity, thereby providing a tool to dissect pathway dynamics and assess phenotypic outcomes in controlled in vitro and in vivo experiments.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-18-9-5-2-6-14(18)12-22-19(25)13-24-20(26)11-10-17(23-24)15-7-3-4-8-16(15)21/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXKSMPBMRJSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazinone intermediate.

    Attachment of the Methoxybenzyl Group: The final step involves the acylation of the pyridazinone derivative with 2-methoxybenzyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.

    Pharmacology: Research focuses on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the pyridazinone core is responsible for its biological activity. The compound may inhibit or activate specific pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group (compared to 2-chlorophenyl in ) may improve metabolic stability and binding affinity due to fluorine’s electronegativity.
  • Methoxybenzyl vs. Phenethyl/Naphthyl : The 2-methoxybenzyl group in the target compound likely improves solubility compared to the lipophilic naphthyl group in . However, the phenethyl group in may enhance membrane permeability.
  • Heterocyclic Moieties : Compounds with furyl () or indole () substituents exhibit divergent activities, such as neuroprotection, attributed to π-π stacking interactions with neural receptors.

Molecular Weight and Drug-Likeness

The target compound (375.37 g/mol) falls within the acceptable range for oral bioavailability (<500 g/mol). Smaller derivatives like (349.8 g/mol) may exhibit better CNS penetration, while larger analogs like (413.5 g/mol) could face challenges in absorption.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyridazinyl core.
  • A fluorophenyl substituent.
  • An N-(2-methoxybenzyl) acetamide group.

These structural components are believed to contribute significantly to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity, while the pyridazinyl moiety stabilizes the overall structure. The compound may modulate various biological pathways through:

  • Enzyme inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It may act as an agonist or antagonist at certain receptor sites.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anticonvulsant Activity

Studies have shown that derivatives of pyridazinyl compounds exhibit anticonvulsant properties. The incorporation of fluorine into the structure is believed to enhance metabolic stability and efficacy against seizures. In particular, compounds similar to this compound have demonstrated significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) tests .

Antitumor Activity

Recent studies have suggested potential antitumor effects of pyridazinyl derivatives. The ability of these compounds to inhibit tumor growth may be linked to their interference with cancer cell signaling pathways. Research is ongoing to elucidate the specific mechanisms involved in their antitumor activity.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and safety profiles of pyridazinyl derivatives:

  • Anticonvulsant Screening : In a study evaluating various N-phenylacetamide derivatives, compounds with similar structures showed significant protection against seizures in animal models at specific doses . The introduction of fluorine was crucial for enhancing anticonvulsant activity.
  • SAR Studies : Structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining biological activity. For instance, modifications to the acetamide moiety can lead to variations in potency and selectivity against target enzymes.
  • Toxicity Assessments : Acute neurological toxicity was assessed using rotarod tests, providing critical data on the safety profile of these compounds during initial screenings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticonvulsantSignificant seizure protection
AntitumorInhibition of cancer cell growthOngoing studies
Enzyme InhibitionModulation of metabolic pathways

Q & A

Advanced Research Question

  • Cell-based assays : Use MTT or apoptosis assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparisons to controls like doxorubicin .
  • Data contradiction resolution : Discrepancies in cytotoxicity (e.g., varying IC₅₀ across studies) may stem from differences in cell culture conditions (e.g., serum concentration, passage number). Standardizing protocols and using orthogonal assays (e.g., flow cytometry for apoptosis) can validate results .

How can reaction conditions be optimized to improve yield during the final condensation step?

Advanced Research Question

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction rates .
  • Catalyst screening : Test coupling agents (e.g., DCC vs. EDC) to minimize racemization and byproducts.
  • Temperature control : Maintaining 0–5°C during acetamide coupling prevents thermal degradation of the pyridazinyl intermediate .

How do computational studies predict the compound’s interaction with chemokine receptors, and what experimental validation is required?

Advanced Research Question

  • Molecular docking : Models suggest the fluorophenyl group occupies hydrophobic pockets in CXCR4 receptors, while the methoxybenzyl moiety interacts with polar residues (e.g., Asp171) .
  • Validation : Surface plasmon resonance (SPR) or competitive binding assays using labeled ligands (e.g., AMD3100) confirm predicted binding affinities .

What strategies address stability issues of the compound under physiological conditions?

Advanced Research Question

  • pH stability studies : The acetamide bond is prone to hydrolysis at pH < 3 or > 10. Buffered formulations (pH 6–8) or prodrug modifications (e.g., ester masking) enhance stability .
  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the pyridazinyl core .

How does structure-activity relationship (SAR) analysis guide the design of derivatives with improved potency?

Advanced Research Question

  • Substituent variation : Replacing 2-methoxybenzyl with 2-hydroxybenzyl () reduces logP by ~0.5, improving solubility but decreasing cell permeability .
  • Bioisosteric replacement : Swapping the pyridazinyl oxygen with sulfur (e.g., thiophene analog in ) alters electron density, affecting target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxybenzyl)acetamide

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